molecular formula C16H22N2O4 B12320904 tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate

tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate

Cat. No.: B12320904
M. Wt: 306.36 g/mol
InChI Key: VFOGDEUVAKQTJQ-UHFFFAOYSA-N
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Description

The compound tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate (IUPAC name: tert-butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate) is a chiral epoxide-containing carbamate derivative. Its structure features a tert-butyl carbamate group, a 4-carbamoylphenyl substituent, and an oxirane (epoxide) ring.

Its 4-carbamoylphenyl group distinguishes it from other tert-butyl carbamate derivatives, which often feature halogenated, nitrated, or fluorinated aryl substituents.

Properties

IUPAC Name

tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-12(13-9-21-13)8-10-4-6-11(7-5-10)14(17)19/h4-7,12-13H,8-9H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOGDEUVAKQTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves multiple steps. The starting material is typically L-phenylalanine, which undergoes a series of reactions including protection, oxidation, and epoxidation. The tert-butyl group is used as a protecting group for the amino acid, and the epoxide ring is introduced through an oxidation reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: erythro-N-Boc-L-4-carbamoylphenylalanine epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diols, while reduction can yield alcohols .

Scientific Research Applications

erythro-N-Boc-L-4-carbamoylphenylalanine epoxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of erythro-N-Boc-L-4-carbamoylphenylalanine epoxide involves its interaction with specific molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity makes it useful in studying enzyme mechanisms and protein modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Aryl Substituents

The tert-butyl carbamate scaffold is versatile, with modifications to the aryl group significantly altering physicochemical and biological properties. Key analogues include:

Table 1: Comparison of Aryl-Substituted tert-Butyl Carbamates
Compound Name Aryl Substituent Stereochemistry (Epoxide/Carbamate) Key Applications/Findings
tert-butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate 4-Carbamoylphenyl (S,S) Discontinued intermediate; unknown applications
tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate 3,5-Difluorophenyl (S,S) Precursor to β-secretase (BACE1) inhibitors
tert-butyl ((S)-2-(4-nitrophenyl)-1-((R)-oxiran-2-yl)ethyl)carbamate 4-Nitrophenyl (S,R) Intermediate in organic synthesis; nitro group aids reactivity
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate Phenyl (S,S) Soluble in chlorinated solvents; used in stereochemical studies

Key Observations :

  • In contrast, 3,5-difluorophenyl (electron-deficient) and phenyl (neutral) substituents influence reactivity and binding in enzyme inhibitors .
  • Stereochemical Impact : The (S,S) configuration in the target compound and the difluorophenyl analogue contrasts with the (S,R) configuration in the nitrophenyl derivative, which may affect diastereoselectivity in downstream reactions .

Analysis :

  • The target compound’s synthesis may require similar aldol or epoxidation strategies, though its discontinued status suggests scalability or stability challenges .
  • Evans’ aldol methodology achieves high enantiomeric excess (ee) for fluorinated derivatives, critical for bioactive molecules like BACE1 inhibitors .

Physicochemical and Regulatory Comparisons

Table 3: Physicochemical and Regulatory Data
Compound Solubility Regulatory Status
tert-butyl ((S)-2-(4-carbamoylphenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate Not reported Discontinued
tert-butyl N-[(1S)-1-[(2S)-oxiran-2-yl]-2-phenylethyl]carbamate Chloroform, DCM, ethyl acetate Commercially available
tert-butyl N-[(1S)-1-[(2R)-oxiran-2-yl]-2-phenylethyl]carbamate Not reported ECHA-registered

Insights :

  • The target compound’s discontinuation contrasts with the commercial availability of phenyl-substituted analogues, possibly due to niche applications or synthetic complexity .
  • Solubility in chlorinated solvents (e.g., chloroform) is common among tert-butyl carbamates, facilitating purification and characterization .

Biological Activity

Tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features, including a tert-butyl group, an oxirane moiety, and a carbamoylphenyl group. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C16H22N2O4
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 1217673-66-9

The compound's structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.

This compound functions primarily through the reactivity of its oxirane ring. This epoxide can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. Such interactions can modulate enzymatic activities and influence various biological pathways.

1. Antioxidant Properties

Research indicates that compounds containing oxirane rings often exhibit antioxidant properties. This compound has been shown to reduce oxidative stress markers in cellular models, suggesting a protective role against oxidative damage .

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokine production, such as TNF-α and IL-6, in response to amyloid-beta (Aβ) exposure in astrocyte cultures. This suggests potential applications in neurodegenerative diseases characterized by inflammation .

3. Neuroprotective Activity

The compound has been evaluated for its neuroprotective effects against Aβ-induced toxicity in astrocytes. It showed a moderate reduction in cell death, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

In Vitro Studies

In a study assessing the impact of this compound on astrocytes exposed to Aβ 1-42, the compound demonstrated:

  • Reduction of TNF-α Levels : Approximately 20% reduction in TNF-α production compared to untreated controls.
  • Cell Viability : Enhanced cell viability under oxidative stress conditions, indicating protective effects against neuroinflammation .

In Vivo Studies

Further research is needed to evaluate the bioavailability and efficacy of this compound in vivo. Preliminary studies suggest that while it shows promise in vitro, its effectiveness may be limited by its ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesNotable Activities
Tert-butyl N-[2-(4-nitrophenyl)-ethyl]carbamateContains nitrophenyl groupPotential anti-cancer properties
Tert-butyl N-[2-(4-methoxyphenyl)-ethyl]carbamateFeatures methoxy substitutionEnhanced solubility
Tert-butyl N-[2-(3-carbamoylphenyl)-ethyl]carbamateDifferent carbamoyl positioningVarying biological activity

This compound stands out due to its unique reactivity profile and potential for forming stable complexes with biological molecules, which may enhance its therapeutic applications compared to similar compounds .

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